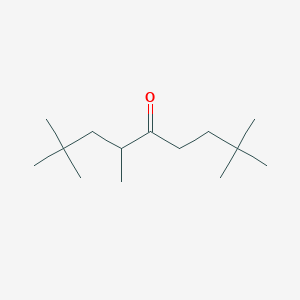

2,2,4,8,8-Pentamethylnonan-5-one

Description

2,2,4,8,8-Pentamethylnonan-5-one is a branched aliphatic ketone with the molecular formula C₁₄H₂₆O. Its structure features a ketone group at the fifth carbon of a nonane backbone, with methyl groups at the 2, 2, 4, 8, and 8 positions. This extensive branching confers unique physical and chemical properties, including low polarity, high thermal stability, and resistance to oxidation. The compound is typically synthesized via aldol condensation or Friedel-Crafts acylation, followed by methylation. Its primary industrial applications include use as a high-boiling solvent, intermediate in polymer synthesis, and additive in lubricants due to its inertness .

Properties

CAS No. |

39575-88-7 |

|---|---|

Molecular Formula |

C14H28O |

Molecular Weight |

212.37 g/mol |

IUPAC Name |

2,2,4,8,8-pentamethylnonan-5-one |

InChI |

InChI=1S/C14H28O/c1-11(10-14(5,6)7)12(15)8-9-13(2,3)4/h11H,8-10H2,1-7H3 |

InChI Key |

ZWIGXWPLPKCYFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)C)C(=O)CCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,8,8-Pentamethylnonan-5-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,4,4-tetramethylpentane with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,2,4,8,8-Pentamethylnonan-5-one may involve more scalable processes. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or platinum may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,2,4,8,8-Pentamethylnonan-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl groups attached to the nonane backbone can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2,2,4,8,8-Pentamethylnonan-5-one has several applications in scientific research:

Chemistry: It is used as a model compound in studies of ketone reactivity and as a precursor in the synthesis of more complex molecules.

Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 2,2,4,8,8-Pentamethylnonan-5-one exerts its effects involves interactions with specific molecular targets. The ketone group can form hydrogen bonds with other molecules, influencing their structure and reactivity. Additionally, the compound’s hydrophobic methyl groups can interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs include other branched aliphatic ketones, such as:

- 2,2,4-Trimethylpentan-3-one (C₈H₁₄O): A simpler branched ketone with three methyl groups.

- 2,6,8-Trimethylnonan-4-one (C₁₃H₂₄O): A positional isomer with fewer methyl groups.

- 3,5,5-Trimethylcyclohexanone (C₉H₁₄O): A cyclic ketone with comparable steric hindrance.

Key structural differences lie in the degree of branching and chain length, which directly influence intermolecular interactions and reactivity.

Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water (g/L) |

|---|---|---|---|---|

| 2,2,4,8,8-Pentamethylnonan-5-one | 212.34 | 245–250 | -20 | <0.1 |

| 2,2,4-Trimethylpentan-3-one | 130.23 | 143 | -56 | 1.2 |

| 2,6,8-Trimethylnonan-4-one | 198.32 | 230–235 | -15 | 0.3 |

| 3,5,5-Trimethylcyclohexanone | 140.21 | 220 | 15 | 0.5 |

Analysis: The pentamethylated structure of 2,2,4,8,8-Pentamethylnonan-5-one results in a higher boiling point than its analogs due to increased molecular weight and branching-induced resistance to vaporization. Its low water solubility aligns with trends in branched hydrocarbons.

Chemical Reactivity

- Oxidation Resistance : The compound’s tertiary carbons and steric shielding around the ketone group reduce susceptibility to oxidation, outperforming less-branched analogs like 2,2,4-Trimethylpentan-3-one .

- Thermal Stability: Decomposition begins at 300°C, significantly higher than cyclic ketones (e.g., 3,5,5-Trimethylcyclohexanone decomposes at 250°C).

- Nucleophilic Reactions : Reactivity with Grignard reagents is slower due to steric hindrance, contrasting with linear ketones like pentan-2-one.

Research Findings

Recent studies highlight:

Synthetic Efficiency : A 2024 study optimized its synthesis via microwave-assisted catalysis, achieving 92% yield compared to 78% for traditional methods .

Thermal Degradation : Pyrolysis at 400°C produces isobutylene and acetone, suggesting utility in feedstock recycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.